molecular formula C21H17FN2 B11402877 1-(4-fluorobenzyl)-2-(3-methylphenyl)-1H-benzimidazole

1-(4-fluorobenzyl)-2-(3-methylphenyl)-1H-benzimidazole

Cat. No.: B11402877
M. Wt: 316.4 g/mol
InChI Key: SSMDMVRHSWCOQO-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a fluorophenyl and a methylphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of appropriate substituted anilines with o-phenylenediamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alkanes.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-FLUOROPHENYL)METHYL]-2-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzimidazole core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H17FN2

Molecular Weight

316.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)benzimidazole

InChI

InChI=1S/C21H17FN2/c1-15-5-4-6-17(13-15)21-23-19-7-2-3-8-20(19)24(21)14-16-9-11-18(22)12-10-16/h2-13H,14H2,1H3

InChI Key

SSMDMVRHSWCOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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